molecular formula C15H21N3O3 B8791815 4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine

4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine

Cat. No.: B8791815
M. Wt: 291.35 g/mol
InChI Key: AWVBHRNVMDELCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine is an organic compound that features a morpholine ring substituted with a nitro group and a piperidine moiety

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

4-(4-nitro-3-piperidin-1-ylphenyl)morpholine

InChI

InChI=1S/C15H21N3O3/c19-18(20)14-5-4-13(16-8-10-21-11-9-16)12-15(14)17-6-2-1-3-7-17/h4-5,12H,1-3,6-11H2

InChI Key

AWVBHRNVMDELCK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-]

solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine typically involves a multi-step process. One common method includes the following steps:

    Piperidine Substitution: The nitro-substituted phenyl ring undergoes a substitution reaction with piperidine, often facilitated by a base such as potassium carbonate.

    Morpholine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Potassium carbonate, various nucleophiles.

    Coupling: Palladium catalysts, boron reagents.

Major Products

    Reduction: 4-(4-Amino-3-piperidin-1-ylphenyl)morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl derivatives.

Scientific Research Applications

4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the piperidine and morpholine rings can enhance binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-nitro-3-(piperidin-1-yl)phenyl]morpholine is unique due to the combination of the nitro group, piperidine, and morpholine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

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